3-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0^{2,6}]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene
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Overview
Description
“3-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0{2,6}]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2,4,6-tetraene” is a complex organic compound characterized by its unique tricyclic structure and multiple heteroatoms, including sulfur and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0{2,6}]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2,4,6-tetraene” likely involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Typical reaction conditions may include:
Temperature: Moderate to high temperatures to facilitate cyclization and functionalization.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Transition metal catalysts like palladium or copper may be used to promote specific bond formations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Techniques such as chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“3-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0{2,6}]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2,4,6-tetraene” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for drug development, targeting specific enzymes or receptors.
Industry
In industry, it may find applications in materials science, such as the development of new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “3-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0{2,6}]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2,4,6-tetraene” exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites and preventing substrate access.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
Pathway involvement: Participating in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0{2,6}]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2,4,6-tetraene analogs: Compounds with similar tricyclic structures but different functional groups.
- Other tricyclic compounds: Molecules with similar core structures but varying heteroatoms and substituents.
Uniqueness
The uniqueness of “3-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0{2,6}]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2,4,6-tetraene” lies in its specific combination of functional groups and heteroatoms, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H15N3OS3 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
4-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H15N3OS3/c1-10-23-17-15(26-10)8-13(11-6-7-25-18(11)17)24-19-16-12-4-2-3-5-14(12)27-20(16)22-9-21-19/h6-9H,2-5H2,1H3 |
InChI Key |
JZRZZFMKDUNFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C3=C2SC=C3)OC4=C5C6=C(CCCC6)SC5=NC=N4 |
Origin of Product |
United States |
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